3-{4-[2-(4-Ethylpiperidino)ethyl]piperidino}-1-(4-fluorophenyl)dihydro-1H-pyrrole-2,5-dione
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Overview
Description
The compound 3-{4-[2-(4-Ethylpiperidino)ethyl]piperidino}-1-(4-fluorophenyl)dihydro-1H-pyrrole-2,5-dione is a complex organic molecule that features a combination of piperidine and pyrrole rings, along with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[2-(4-Ethylpiperidino)ethyl]piperidino}-1-(4-fluorophenyl)dihydro-1H-pyrrole-2,5-dione typically involves multiple steps, starting with the preparation of the piperidine and pyrrole intermediates. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K₂CO₃). The final step involves the coupling of the fluorophenyl group to the pyrrole ring under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-{4-[2-(4-Ethylpiperidino)ethyl]piperidino}-1-(4-fluorophenyl)dihydro-1H-pyrrole-2,5-dione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO₄ in an acidic medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different pharmacological properties.
Scientific Research Applications
3-{4-[2-(4-Ethylpiperidino)ethyl]piperidino}-1-(4-fluorophenyl)dihydro-1H-pyrrole-2,5-dione: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{4-[2-(4-Ethylpiperidino)ethyl]piperidino}-1-(4-fluorophenyl)dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- **4-{2-(4-Ethylpiperidino)ethyl}piperidine
- **1-(4-Fluorophenyl)pyrrole-2,5-dione
- **3-{4-[2-(4-Methylpiperidino)ethyl]piperidino}-1-(4-fluorophenyl)dihydro-1H-pyrrole-2,5-dione
Uniqueness
3-{4-[2-(4-Ethylpiperidino)ethyl]piperidino}-1-(4-fluorophenyl)dihydro-1H-pyrrole-2,5-dione: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for drug development and other scientific research .
Properties
Molecular Formula |
C24H34FN3O2 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
3-[4-[2-(4-ethylpiperidin-1-yl)ethyl]piperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H34FN3O2/c1-2-18-7-12-26(13-8-18)14-9-19-10-15-27(16-11-19)22-17-23(29)28(24(22)30)21-5-3-20(25)4-6-21/h3-6,18-19,22H,2,7-17H2,1H3 |
InChI Key |
QVDXEXLOCQBRJT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCN(CC1)CCC2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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